2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide
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Overview
Description
2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide is an organic compound that features a cyclopropyl group, a benzofuran moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide typically involves multiple steps. One common route includes the formation of the benzofuran ring followed by the introduction of the cyclopropyl group and the acetamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran-4-one derivatives, while reduction of the acetamide group may produce cyclopropylamines.
Scientific Research Applications
2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-[(4-hydroxyphenyl)methyl]acetamide
- 2-cyclopropyl-N-[(4-methoxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide
Uniqueness
2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide is unique due to the presence of both the cyclopropyl and benzofuran moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H19NO3/c16-13(8-10-3-4-10)15-9-14(17)6-1-2-12-11(14)5-7-18-12/h5,7,10,17H,1-4,6,8-9H2,(H,15,16) |
InChI Key |
CGUOVZXHQKMEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)CC3CC3)O |
Origin of Product |
United States |
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